4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride
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Overview
Description
4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride is a compound with significant pharmacological properties. It is known for its role as a sympathetic alpha-adrenergic agonist, similar to phenylephrine. This compound is used as a vasoconstrictor in various medical conditions such as circulatory failure, asthma, nasal congestion, and glaucoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride can be achieved through several methods. One common route involves the hydrogenation of 4-aminomethylbenzoic acid to produce 4-aminomethylbenzyl alcohol . Another method includes the preparation from 4-hydroxymethylbenzonitrile .
Industrial Production Methods
Industrial production methods typically involve large-scale hydrogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted benzyl derivatives.
Scientific Research Applications
4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its role as an alpha-adrenergic agonist.
Medicine: It is used in the development of drugs for treating conditions like asthma, nasal congestion, and glaucoma.
Mechanism of Action
The mechanism of action of 4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride involves its interaction with alpha-adrenergic receptors. By binding to these receptors, it mimics the action of endogenous catecholamines like norepinephrine, leading to vasoconstriction and increased blood pressure. This action is mediated through the activation of the G-protein coupled receptor pathway, resulting in the contraction of smooth muscle cells .
Comparison with Similar Compounds
Similar Compounds
Phenylephrine: Another alpha-adrenergic agonist used as a decongestant and vasoconstrictor.
Ephedrine: A compound with similar sympathomimetic effects, used in the treatment of asthma and nasal congestion.
Oxilofrine: A stimulant and vasoconstrictor with similar pharmacological properties.
Uniqueness
4-Hydroxy-alpha-((methylamino)methyl)benzyl alcohol hydrochloride is unique due to its specific hydroxyl and methylamino groups, which confer distinct pharmacological properties. Its ability to act as a potent vasoconstrictor makes it particularly valuable in medical applications where rapid and effective vasoconstriction is required .
Properties
IUPAC Name |
[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-methylazanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-2-4-8(11)5-3-7;/h2-5,9-12H,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTCEGYSNTWJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CC(C1=CC=C(C=C1)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5985-28-4 |
Source
|
Record name | Synephrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5985-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Synephrine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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